molecular formula C7H11N3O B13111980 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol

Cat. No.: B13111980
M. Wt: 153.18 g/mol
InChI Key: QOJILTKSZARQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is a pyrazine derivative characterized by a hydroxyl group at position 2, methyl groups at positions 5 and 6, and a methylamino group at position 3. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, provides a planar structure conducive to intermolecular interactions. The methyl groups enhance lipophilicity, while the hydroxyl and methylamino groups contribute to hydrogen bonding and solubility.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5,6-dimethyl-3-(methylamino)-1H-pyrazin-2-one

InChI

InChI=1S/C7H11N3O/c1-4-5(2)10-7(11)6(8-3)9-4/h1-3H3,(H,8,9)(H,10,11)

InChI Key

QOJILTKSZARQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)NC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol typically involves the reaction of 2,3-diaminopyrazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where nucleophiles like halides or amines replace the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
5,6-Dimethyl-3-(methylamino)pyrazin-2-ol serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Reactivity and Transformations
The compound undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form pyrazine N-oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield various derivatives, enhancing its utility in synthetic pathways.
  • Substitution Reactions : The methylamino group can participate in nucleophilic substitutions, allowing for further functionalization.

Biological Applications

Antimicrobial Activity
Research indicates that 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential
The compound has been investigated for its anticancer activities. For instance, studies have shown that derivatives of pyrazine compounds similar to 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol can induce apoptosis in cancer cell lines. Specific derivatives have demonstrated significant inhibition rates against various cancer types, highlighting the potential of this compound in cancer therapy .

Medical Applications

Drug Development
Due to its ability to interact with biological targets, 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is explored as a potential drug candidate. Its structural properties allow it to modulate enzyme activity and receptor interactions, which are crucial for drug design.

Cosmetic Formulations
The compound's properties make it suitable for use in cosmetic formulations. It can act as an active ingredient with beneficial effects on skin health, potentially improving product efficacy and consumer appeal .

Industrial Applications

Advanced Materials
In the industrial sector, 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is utilized in the development of advanced materials such as organic semiconductors and dyes. Its chemical stability and reactivity make it a valuable component in material science.

Case Studies

  • Anticancer Research : A study evaluated the effects of pyrazine derivatives on A549 lung cancer cells. The results indicated that specific modifications to the pyrazine ring significantly enhanced anticancer activity (IC50 values ranging from 0.19 µM to 1.50 µM) .
  • Antimicrobial Studies : Another research project focused on the antimicrobial properties of pyrazine derivatives against Gram-positive and Gram-negative bacteria. The findings showed substantial inhibition zones indicating effective antimicrobial activity .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazin-2-ol Derivatives

Pyrazin-2-ol derivatives with varying substituents demonstrate how structural modifications influence physical properties. For example:

Compound Name Substituents Melting Point (°C) HPLC Purity Reference
3,6-Bis(3-chlorophenyl)pyrazin-2-ol 3,6-di(3-ClPh) 297–301 97.85%
3,6-Di(pyridin-4-yl)pyrazin-2-ol 3,6-di(pyridin-4-yl) 316–324 99.46%
5,6-Dimethyl-3-(methylamino)pyrazin-2-ol 5,6-diMe, 3-MeNH2 Not reported Not reported

Key Observations :

  • Aryl substituents (e.g., 3-chlorophenyl, pyridinyl) at positions 3 and 6 result in high melting points (>250°C) due to π-π stacking and hydrogen bonding .
  • The target compound’s methyl groups likely reduce melting points compared to aryl analogs, as alkyl chains disrupt crystalline packing.
  • High HPLC purity (>95%) in analogs suggests that efficient synthetic routes exist for pyrazin-2-ols, which may extend to the target compound .
Methylamino Substituents in Heterocyclic Systems

Methylamino groups enhance biological activity in related heterocycles. For instance:

  • 4-(Methylamino)pyridine potentiates high-voltage-activated calcium channels (HVACCs) with greater efficacy than 4-aminopyridine (4-AP) at 1–3 mM concentrations .
  • 4-Di(methylamino)pyridine shows even higher potency, likely due to increased electron-donating effects from the additional methyl group .

Comparison with Target Compound :

  • The methylamino group at position 3 in the target pyrazine may similarly enhance interactions with biological targets, though the pyrazine core’s dual nitrogen atoms could alter electronic properties compared to pyridine derivatives.
  • Pyrazine’s higher polarity may improve solubility but reduce blood-brain barrier penetration relative to pyridines .
Functional Group Modifications in Pyrazines
Compound Name Functional Groups Key Properties Reference
6-(Dimethylamino)pyrazine-2-carboxylic acid 6-diMeNH2, 2-COOH Supplier-reported solubility data
5,6-Dimethyl-3-(methylamino)pyrazin-2-ol 2-OH, 3-MeNH2, 5,6-diMe Inferred higher hydrophilicity

Key Observations :

  • The target compound’s hydroxyl and methylamino groups likely confer moderate hydrophilicity, balancing solubility and membrane permeability.

Biological Activity

5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11N3O
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol
  • CAS Number : 90091-00-2

The biological activity of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol is primarily attributed to its interaction with various biological targets. The compound is believed to inhibit specific enzymes or receptors, leading to altered cellular signaling pathways. This modulation can result in various pharmacological effects, including anti-inflammatory and anticancer properties.

Biological Activity

Research has indicated that 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects with IC50 values ranging from 10 µM to 50 µM depending on the cell line .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. However, further studies are required to establish its efficacy and mechanism of action against pathogens .
  • Neuroprotective Effects :
    • Some studies indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems. This aspect is particularly relevant for conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMCF710
AnticancerA54926
AntimicrobialE. coliN/A
NeuroprotectiveNeuronal CellsN/A

Case Study: Anticancer Activity

In a study focused on the anticancer properties of 5,6-Dimethyl-3-(methylamino)pyrazin-2-ol, researchers evaluated its effects on human colon cancer cells (HT29). The compound was found to enhance the cytotoxicity of gemcitabine, a common chemotherapeutic agent, suggesting a potential role as an adjuvant therapy . The study highlighted the importance of structure-activity relationships (SAR) in optimizing the compound for better efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.